Tributyl(hexadecyl)phosphanium acetate
Description
Tributyl(hexadecyl)phosphanium acetate is a phosphonium-based ionic liquid (IL) with the cation structure [P(C₄H₉)₃(C₁₆H₃₃)]⁺ and acetate (CH₃COO⁻) as the counterion. Its long hexadecyl chain imparts hydrophobicity, while the tributyl groups enhance solubility in organic matrices. This compound is notable for its role in flame-retardant polymer composites, where it reduces toxic gas emissions during thermal degradation and improves char formation . Its structural design balances thermal stability and compatibility with polymers like polylactide (PLA), making it suitable for sustainable material engineering.
Properties
CAS No. |
114290-38-9 |
|---|---|
Molecular Formula |
C30H63O2P |
Molecular Weight |
486.8 g/mol |
IUPAC Name |
tributyl(hexadecyl)phosphanium;acetate |
InChI |
InChI=1S/C28H60P.C2H4O2/c1-5-9-13-14-15-16-17-18-19-20-21-22-23-24-28-29(25-10-6-2,26-11-7-3)27-12-8-4;1-2(3)4/h5-28H2,1-4H3;1H3,(H,3,4)/q+1;/p-1 |
InChI Key |
OGTSMXPCOACGJP-UHFFFAOYSA-M |
Canonical SMILES |
CCCCCCCCCCCCCCCC[P+](CCCC)(CCCC)CCCC.CC(=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tributyl(hexadecyl)phosphanium acetate typically involves the reaction of tributylphosphine with hexadecyl bromide to form tributyl(hexadecyl)phosphanium bromide. This intermediate is then reacted with sodium acetate to yield this compound . The reaction conditions generally require an inert atmosphere to prevent oxidation of the phosphine and are carried out at elevated temperatures to ensure complete reaction.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and improving yield. The purification process often involves recrystallization or distillation to remove impurities .
Chemical Reactions Analysis
Types of Reactions
Tributyl(hexadecyl)phosphanium acetate can undergo various chemical reactions, including:
Oxidation: Reacts with oxidizing agents to form phosphine oxides.
Substitution: Can participate in nucleophilic substitution reactions where the acetate group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Substitution: Typical nucleophiles include halides, thiolates, and alkoxides.
Major Products
Oxidation: Tributyl(hexadecyl)phosphanium oxide.
Substitution: Various substituted phosphonium salts depending on the nucleophile used.
Scientific Research Applications
Tributyl(hexadecyl)phosphanium acetate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of tributyl(hexadecyl)phosphanium acetate involves its ability to interact with various molecular targets through ionic interactions and hydrogen bonding. In biological systems, it can disrupt cell membranes, leading to antimicrobial effects. In electrochemical applications, its high ionic conductivity facilitates efficient charge transfer .
Comparison with Similar Compounds
Structural and Functional Comparisons
Tributyl(hexadecyl)phosphanium Acetate vs. Triphenyl Benzyl Phosphonium-Modified MMT (OMMT-1)
- Structure : OMMT-1 features a triphenyl benzyl phosphonium cation ([P(C₆H₅)₃(C₆H₅CH₂)]⁺) attached to montmorillonite (MMT), while this compound has a longer alkyl chain (C₁₆H₃₃) and acetate anion.
- Performance : this compound exhibits superior flame retardancy in PLA composites, reducing peak heat release rate (pHRR) by 40% compared to unmodified PLA, whereas OMMT-1 achieves a 30% reduction. The hexadecyl chain enhances polymer compatibility, leading to more uniform dispersion and stronger char formation .
- Applications: Both are used in flame-retardant nanocomposites, but this compound is preferred for hydrophobic polymer systems.
This compound vs. Tributyl Phosphate (TBP)
- Structure: TBP (C₁₂H₂₇O₄P) is a neutral organophosphate ester, lacking the ionic character of phosphonium salts.
- Thermal Stability : this compound decomposes above 300°C, outperforming TBP (~200°C) .
- Applications : TBP is a plasticizer and solvent, whereas this compound serves as a flame retardant and IL in high-temperature processes .
This compound vs. [P1,4,4,4][MeSO4] (Tributyl Methyl Phosphonium Methyl Sulfate)
- Structure : Both are phosphonium ILs, but [P1,4,4,4][MeSO4] has a methyl group instead of hexadecyl and a methyl sulfate anion (CH₃SO₄⁻).
- Hydrophobicity: The hexadecyl chain in this compound increases hydrophobicity, making it more suitable for non-polar polymers.
- Anion Effects : Acetate anions are less thermally stable than methyl sulfate but more biodegradable .
Performance Data Table
Key Research Findings
- Flame Retardancy : this compound outperforms OMMT-1 in reducing pHRR due to its optimized alkyl chain length and dispersion in PLA .
- Thermal Degradation : Its decomposition pathway releases fewer toxic gases (e.g., CO) compared to TBP, as confirmed by thermogravimetric-FTIR analysis .
- Industrial Viability: Phosphonium ILs like this compound are gaining traction in green chemistry, aligning with industrial trends noted by Plechkova and Seddon .
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